PU-H71

Catalog No.
S522774
CAS No.
873436-91-0
M.F
C18H21IN6O2S
M. Wt
512.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PU-H71

CAS Number

873436-91-0

Product Name

PU-H71

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

Molecular Formula

C18H21IN6O2S

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Solubility

Soluble in DMSO

Synonyms

9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-, PU H71, PU-H71

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Description

The exact mass of the compound PU-H71 is 512.0491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PU-H71 is a purine-based derivative of PU-3, designed to have improved solubility and specificity for the ATP-binding pocket of Hsp90 []. It is considered one of the most promising Hsp90 inhibitors currently under investigation [].


Molecular Structure Analysis

PU-H71 possesses a unique purine scaffold with modifications that enhance its interaction with the ATP-binding site of Hsp90. Key features include:

  • A bulky aromatic group that interacts with hydrophobic residues in the binding pocket [].
  • Hydrogen bond donors and acceptors that form specific interactions with key amino acids in Hsp90 [].

These structural features contribute to PU-H71's high affinity and selectivity for Hsp90 compared to other ATP-binding proteins [].


Chemical Reactions Analysis

PU-H71's primary function is to inhibit the ATPase activity of Hsp90. This disrupts Hsp90's chaperone function, leading to the degradation of client proteins essential for cancer cell survival and proliferation [, ].


Physical And Chemical Properties Analysis

  • Molecular Weight: 337.34 g/mol []
  • IC50 (Hsp90 Inhibition): 51 nM (MDA-MB-468 breast cancer cells) []
  • Solubility: High solubility in water []

Data on melting point, boiling point, and stability is currently not available.

PU-H71 acts by competitively binding to the ATP-binding pocket of Hsp90, preventing ATP hydrolysis, a critical step in the chaperone cycle []. This disrupts Hsp90's ability to stabilize and fold various client proteins essential for cancer cell survival, such as HER2, EGFR, and mutant p53 [, ]. PU-H71 can also induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death) in cancer cells [].

Studies have shown that PU-H71 is particularly effective against triple-negative breast cancer (TNBC), a highly aggressive form of breast cancer with limited treatment options []. PU-H71 can induce complete responses in TNBC models by downregulating and inactivating multiple oncoproteins involved in tumor growth, survival, and metastasis [].

Furthermore, PU-H71 has been shown to increase the radiosensitivity of breast cancer cells, potentially enhancing the effectiveness of radiation therapy [].

PU-H71 is a small molecule inhibitor that targets Heat Shock Protein 90 Alpha (HSP90α) []. HSP90α is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on HSP90α for the survival of oncogenic proteins [, ]. By inhibiting HSP90α, PU-H71 disrupts the function of these cancer-promoting proteins, leading to cancer cell death.

PU-H71 as a potential anti-cancer agent

PU-H71 has been studied as a potential treatment for various cancers, including breast cancer, lung cancer, and leukemia [, , ]. Research suggests that PU-H71 may work by:

  • Inducing cancer cell death (apoptosis) [, , ]
  • Inhibiting the growth and spread of cancer cells [, ]
  • Increasing the sensitivity of cancer cells to other therapies [, ]

Here are some specific examples from scientific research:

  • A study published in Acta Biochimica Polonica showed that PU-H71, in combination with another drug, induced apoptosis in triple-negative breast cancer cells [].
  • A study published in the National Institutes of Health (NIH) library suggests that PU-H71 may be effective in combination with other therapies for triple-negative breast cancer [].

PU-H71 for Cancer Imaging

PU-H71 can be radiolabeled, which means it can be attached to a radioactive isotope. This allows PU-H71 to be used for imaging tumors that have high levels of HSP90α []. Imaging with radiolabeled PU-H71 may help doctors diagnose cancer, monitor treatment response, and identify tumors that are likely to respond to HSP90 inhibitor therapy [].

Here are some additional details from a scientific publication:

  • A study published in ResearchGate describes how radiolabeled PU-H71 can be used to image tumors in mice [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

512.0491

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06IVK87M04

Pharmacology

Hsp90 Inhibitor PU-H71 is a purine-based heat shock protein 90 (Hsp90) inhibitor with potential antineoplastic activity. Hsp90 inhibitor PU-H71 specifically inhibits active Hsp90, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. This may result in the inhibition of cellular proliferation in susceptible tumor cell populations. Hsp90, a molecular chaperone protein, is upregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

873436-91-0

Wikipedia

Pu-H71

Dates

Modify: 2024-01-09
Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology
Patel et al. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2. Nature Chemical Biology, doi: 10.1038/nchembio.1335, published online 1 September 2013 http://www.nature.com/naturechemicalbiology

Explore Compound Types